1,4-Bis(4-methoxybenzyl)piperazine
Description
1,4-Bis(4-methoxybenzyl)piperazine is a piperazine derivative characterized by two 4-methoxybenzyl groups attached to the nitrogen atoms of the piperazine ring. This compound belongs to a broader class of bis-substituted piperazines, which are widely studied for their diverse pharmacological and material science applications. The methoxy groups on the benzyl substituents contribute to its electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C20H26N2O2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1,4-bis[(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H26N2O2/c1-23-19-7-3-17(4-8-19)15-21-11-13-22(14-12-21)16-18-5-9-20(24-2)10-6-18/h3-10H,11-16H2,1-2H3 |
InChI Key |
PKZCPNIXOLDJNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(4-methoxybenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1,4-diazacyclohexane with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 1,4-Bis(4-methoxybenzyl)piperazine often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 1,4-Bis(4-methoxybenzyl)piperazine exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria. Its structural similarity to known antimicrobial agents allows it to modulate receptor activity effectively .
- Antitubercular Properties : Studies have evaluated its efficacy against Mycobacterium tuberculosis. Certain derivatives of piperazine have demonstrated significant inhibitory activity against this pathogen, indicating that 1,4-Bis(4-methoxybenzyl)piperazine may share similar properties .
- Neuroprotective Effects : There is emerging evidence that piperazine derivatives can be beneficial in treating neurodegenerative diseases. The compound's interaction with the amyloid precursor protein suggests potential applications in Alzheimer's disease therapy .
Synthetic Methodologies
The synthesis of 1,4-Bis(4-methoxybenzyl)piperazine typically involves the reaction of 1,4-diazacyclohexane with 4-methoxybenzyl chloride under reflux conditions in the presence of a base such as sodium hydroxide. This method can be optimized for higher yields and purity through controlled reaction parameters like temperature and pressure.
Table 1: Synthetic Pathways for 1,4-Bis(4-methoxybenzyl)piperazine
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 1,4-Diazacyclohexane + 4-Methoxybenzyl Chloride | Reflux + NaOH | 1,4-Bis(4-methoxybenzyl)piperazine |
| 2 | Product from Step 1 | Purification via HPLC | Pure 1,4-Bis(4-methoxybenzyl)piperazine |
Therapeutic Applications
The therapeutic applications of 1,4-Bis(4-methoxybenzyl)piperazine are diverse:
- Drug Development : Its ability to modulate receptor activity positions it as a candidate for developing new drugs targeting various diseases, including bacterial infections and neurodegenerative disorders .
- Pharmaceutical Composition : The compound can be incorporated into pharmaceutical formulations aimed at treating specific conditions such as Alzheimer’s disease and tuberculosis .
Case Study 1: Antimycobacterial Activity
A study assessed the effectiveness of structurally related piperazine derivatives against Mycobacterium tuberculosis. Results indicated that certain derivatives displayed minimal inhibitory concentrations (MIC) comparable to existing treatments like ethambutol. This highlights the potential of piperazine derivatives in treating multidrug-resistant tuberculosis strains .
Case Study 2: Neuroprotective Potential
Research on piperazine-based compounds has revealed their capacity to enhance brain endocannabinoid levels. This suggests that derivatives like 1,4-Bis(4-methoxybenzyl)piperazine could offer therapeutic benefits in neurodegenerative conditions by modulating endocannabinoid signaling pathways .
Mechanism of Action
The mechanism of action of 1,4-Bis(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Elemental Comparisons
*Calculated based on analogous compounds.
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxybenzyl groups in the target compound are electron-donating, enhancing solubility in organic solvents compared to electron-withdrawing nitro groups in 1,4-Bis(4-nitrophenyl)piperazine, which reduce basicity and increase thermal stability .
- Amino vs.
Table 2: Pharmacological Profiles of Selected Piperazines
- Antidiabetic Activity : Sulfonyl groups (e.g., in ) enhance enzyme inhibition compared to methoxybenzyl groups, which are less polar and may reduce target affinity.
- Anti-Tumor Activity : Dithiocarbamate derivatives () show higher cytotoxicity than methoxy-substituted analogs, likely due to reactive sulfur moieties.
Biological Activity
1,4-Bis(4-methoxybenzyl)piperazine is a chemical compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Synthesis
1,4-Bis(4-methoxybenzyl)piperazine features a piperazine ring with two 4-methoxybenzyl substituents. The molecular formula is , and its molecular weight is approximately 326.4 g/mol. The synthesis typically involves the reaction of 1,4-diazacyclohexane with 4-methoxybenzyl chloride in the presence of a base like sodium hydroxide under reflux conditions. This method can be optimized for higher yields using techniques such as continuous flow reactors and high-performance liquid chromatography for purification.
Antimicrobial Properties
Research indicates that 1,4-Bis(4-methoxybenzyl)piperazine exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis. In a study utilizing the Resazurin Microtiter Assay, derivatives of this compound showed varying degrees of inhibitory activity against M. tuberculosis, with some derivatives demonstrating promising results .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. The exact mechanisms remain under investigation, but preliminary results suggest a potential role in cancer therapeutics .
The biological activity of 1,4-Bis(4-methoxybenzyl)piperazine is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate their activities and influence cellular pathways depending on the context. Notably, the compound's binding affinity to specific receptors has been characterized, contributing to its pharmacological profile .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1,4-Bis(4-methoxybenzyl)piperazine, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(4-Methoxybenzyl)piperazine | One methoxybenzyl group | Moderate antimicrobial activity |
| 1-(4-Nitrophenyl)piperazine | Nitro group instead of methoxy | Limited biological activity |
| 1-(4-Bromophenyl)piperazine | Bromine atom instead of methoxy | Varies; less studied |
The dual methoxybenzyl substitutions potentially enhance the stability and biological efficacy of 1,4-Bis(4-methoxybenzyl)piperazine compared to its analogs .
Study on Antimycobacterial Activity
In a focused study on antimycobacterial activity, derivatives of 1,4-Bis(4-methoxybenzyl)piperazine were synthesized and screened against M. tuberculosis. The findings indicated that certain derivatives exhibited significant inhibitory effects at low concentrations (e.g., MIC values as low as 12.5 µg/mL) .
Neuroprotective Effects
Another area of investigation has been the neuroprotective effects of this compound. Research has suggested that it may protect neuronal cells from oxidative stress-induced damage. This potential application could lead to developments in treatments for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
